molecular formula C18H16N4O2 B8175989 Mkk7-cov-9

Mkk7-cov-9

Cat. No.: B8175989
M. Wt: 320.3 g/mol
InChI Key: OIVBYXJDKPKZFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MKK7-COV-9 is a potent and selective covalent inhibitor of MKK7, a kinase involved in the c-Jun NH2-terminal kinase (JNK) signaling pathway. This compound targets specific protein-protein interactions of MKK7 and has shown significant potential in blocking primary B cell activation in response to lipopolysaccharide (LPS) with an EC50 of 4.98 μM .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MKK7-COV-9 involves high-throughput nanomole-scale synthesis, which allows for late-stage functionalization (LSF) of covalent kinase inhibitors. This method employs copper-catalyzed azide-alkyne cycloaddition, enabling the synthesis of hundreds of compounds without the need for purification for biological assay screening . The process significantly reduces experimental time and conserves advanced intermediates.

Industrial Production Methods

While specific industrial production methods for this compound are not detailed, the high-throughput nanomole-scale synthesis approach suggests that large-scale production could be achieved efficiently by scaling up the LSF process. This method is compatible with large-scale cellular and biochemical assays, making it suitable for industrial applications .

Chemical Reactions Analysis

Scientific Research Applications

MKK7-COV-9 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Properties

IUPAC Name

3-(1H-indazol-3-yl)-N-methyl-5-(prop-2-enoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2/c1-3-16(23)20-13-9-11(8-12(10-13)18(24)19-2)17-14-6-4-5-7-15(14)21-22-17/h3-10H,1H2,2H3,(H,19,24)(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIVBYXJDKPKZFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=CC(=C1)C2=NNC3=CC=CC=C32)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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